molecular formula C6H7BrN2O2 B6597333 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 2385950-17-2

5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B6597333
CAS RN: 2385950-17-2
M. Wt: 219.04 g/mol
InChI Key: BDUSYWZQYZPCRY-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid (5-BEPCA) is a versatile and important organic compound with a wide range of applications in the scientific research and laboratory fields. It is a colorless crystalline solid that is soluble in water and other organic solvents. 5-BEPCA has been used in various studies, including those involving the synthesis of polymers, the study of enzyme-catalyzed reactions, and the development of new drugs.

Scientific Research Applications

5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid has been used in various scientific research applications. It has been used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters and the oxidation of alcohols. In addition, 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid has been used in the development of new drugs, such as anti-cancer agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed to act as a proton-transfer agent, transferring protons from one molecule to another. This proton transfer can affect the reactivity of the molecules, leading to the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid are not well understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. In addition, it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid in laboratory experiments are its low cost, its availability, and its versatility. It can be used in a wide range of experiments, from the synthesis of polymers to the study of enzyme-catalyzed reactions. Furthermore, it is relatively easy to obtain and use.
The main limitation of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is that it is not very stable. It can decompose when exposed to light or heat, and it can react with other compounds. Therefore, it is important to store it properly and to use it quickly after it is synthesized.

Future Directions

There are a number of potential future directions for the use of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid. It could be used in the development of new drugs, such as antibiotics, antifungals, and antivirals. It could also be used in the synthesis of novel polymers and in the study of enzyme-catalyzed reactions. In addition, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and hormones. Finally, it could be used to develop new methods for the synthesis of complex organic molecules.

Synthesis Methods

5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is typically synthesized in two steps. The first step involves the reaction of 1-bromo-3-chloropropane with 1-ethyl-1H-pyrazole-3-carboxylic acid in the presence of a base. This reaction yields the desired product, 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, along with other byproducts. The second step involves the purification of the reaction mixture by recrystallization. This yields a pure sample of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid.

properties

IUPAC Name

5-bromo-1-ethylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-9-5(7)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUSYWZQYZPCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid

CAS RN

2385950-17-2
Record name 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid
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